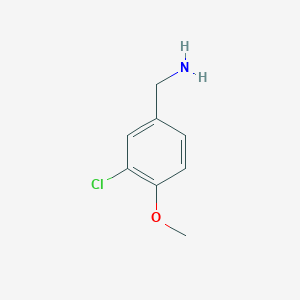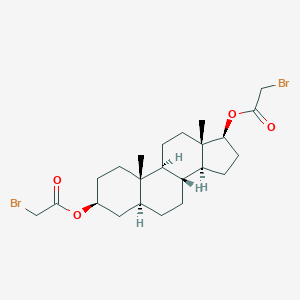
5alpha-Dihydrotestosterone 3,17-bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Dihydrotestosterone 3,17-bromoacetate, also known as 3,17-BDA, is a synthetic androgen that has been widely used in scientific research. It is a modified form of dihydrotestosterone (DHT) with a bromoacetate ester at the 3 and 17 positions. This modification enhances the stability and bioavailability of the compound, making it a useful tool for studying androgen receptor (AR) signaling pathways.
Mécanisme D'action
Upon binding to the AR, 5alpha-Dihydrotestosterone 3,17-bromoacetate induces conformational changes that allow for the recruitment of coactivators and the initiation of gene transcription. This leads to the regulation of various physiological processes, including muscle growth, bone density, and sexual differentiation.
Effets Biochimiques Et Physiologiques
Studies have shown that 5alpha-Dihydrotestosterone 3,17-bromoacetate can induce anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been shown to affect the development of male sexual characteristics and the regulation of prostate cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha-Dihydrotestosterone 3,17-bromoacetate in lab experiments is its high affinity and selectivity for the AR, which allows for precise manipulation of androgen signaling pathways. However, its synthetic nature and potential for off-target effects must be taken into consideration when interpreting results.
Orientations Futures
1. Investigating the potential therapeutic applications of 5alpha-Dihydrotestosterone 3,17-bromoacetate in treating conditions such as osteoporosis and muscle wasting.
2. Examining the role of androgen signaling in the development and progression of prostate cancer.
3. Studying the effects of 5alpha-Dihydrotestosterone 3,17-bromoacetate on other physiological processes, such as metabolism and immune function.
4. Developing new synthetic androgen compounds with enhanced selectivity and bioavailability.
5. Investigating the potential of using 5alpha-Dihydrotestosterone 3,17-bromoacetate as a tool for studying the molecular mechanisms of androgen signaling in various tissues and cell types.
Méthodes De Synthèse
The synthesis of 5alpha-Dihydrotestosterone 3,17-bromoacetate involves several steps, including the protection of the hydroxyl groups at the 3 and 17 positions with acetyl groups, the bromination of the 3 position, and the esterification of the 3 and 17 positions with bromoacetic acid. The final product is obtained through purification and characterization processes.
Applications De Recherche Scientifique
5alpha-Dihydrotestosterone 3,17-bromoacetate has been used extensively in scientific research to investigate the role of androgen signaling in various physiological processes. It has been shown to bind to the AR with high affinity and selectivity, making it a valuable tool for studying AR-mediated gene expression and protein interactions.
Propriétés
Numéro CAS |
121520-97-6 |
|---|---|
Nom du produit |
5alpha-Dihydrotestosterone 3,17-bromoacetate |
Formule moléculaire |
C23H34Br2O4 |
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-(2-bromoacetyl)oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H34Br2O4/c1-22-9-7-15(28-20(26)12-24)11-14(22)3-4-16-17-5-6-19(29-21(27)13-25)23(17,2)10-8-18(16)22/h14-19H,3-13H2,1-2H3/t14-,15-,16-,17-,18-,19-,22-,23-/m0/s1 |
Clé InChI |
ZJOSZVQQVZODIK-OENGMGLDSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CBr)C)OC(=O)CBr |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |
Synonymes |
5 alpha-androstan-3,17-dibromoacetyloxy 5 alpha-dihydrotestosterone 3,17-bromoacetate 5-dihydrotestosterone 3,17-bromoacetate DHT-3,17-bromoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
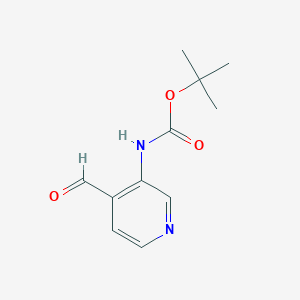
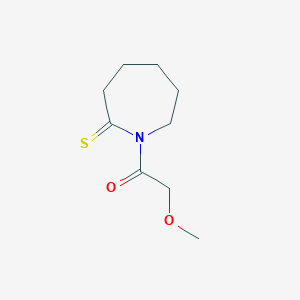
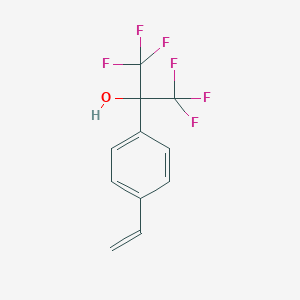
palladium(II) dichloride](/img/structure/B50169.png)
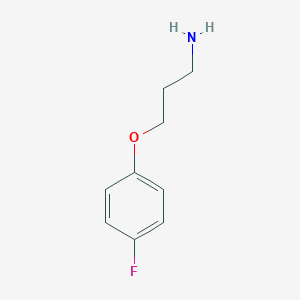
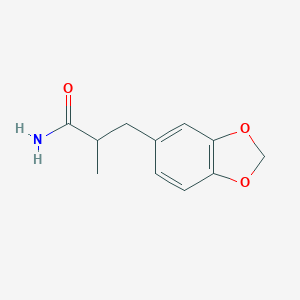
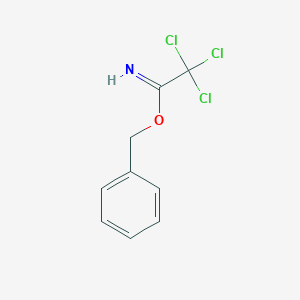
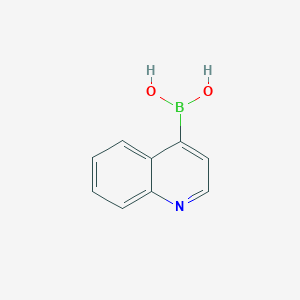
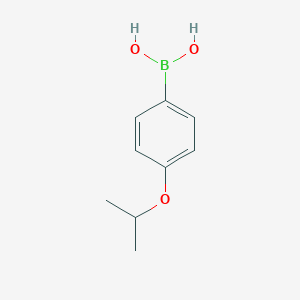
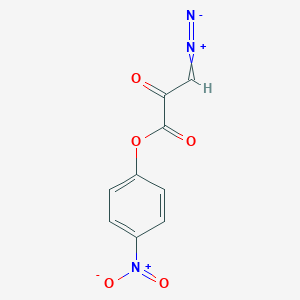
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
